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Compound of Interest

Compound Name:
2-Morpholino-1,3-thiazole-5-

carbaldehyde

Cat. No.: B085800 Get Quote

For researchers, scientists, and drug development professionals, this guide offers a

comprehensive look at the spectral properties of key thiazole aldehyde derivatives. While a full

spectral analysis of 2-Morpholino-1,3-thiazole-5-carbaldehyde is not publicly available, this

guide provides a detailed examination of the closely related and structurally significant

alternative, 2-Amino-1,3-thiazole-5-carbaldehyde. This comparative data is crucial for the

identification, characterization, and development of novel thiazole-based therapeutic agents.

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of

pharmacologically active compounds. The introduction of a morpholine substituent at the 2-

position and a carbaldehyde at the 5-position, as seen in 2-Morpholino-1,3-thiazole-5-
carbaldehyde, creates a molecule with significant potential for further chemical modification

and exploration in drug discovery programs. Understanding the spectral characteristics of such

molecules is fundamental to confirming their identity, purity, and structural integrity.

This guide presents the available spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde, a vital

precursor and structural analog, offering a benchmark for researchers working with similar

compounds. The data is presented in a clear, tabular format for ease of comparison, followed

by detailed experimental protocols for the key spectroscopic techniques employed in the

analysis of such organic molecules.
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Spectral Data Comparison: 2-Amino-1,3-thiazole-5-
carbaldehyde
The following tables summarize the key spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde,

providing a reference for the expected spectroscopic signatures of this class of compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral
Data[1]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available in a

structured format

Note: While the existence of a ¹H NMR spectrum is indicated, specific peak assignments are

not readily available in public databases.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectral Data[1]

Chemical Shift (δ) ppm Assignment

Data not publicly available in a structured format

Note: While the existence of a ¹³C NMR spectrum is indicated, specific peak assignments are

not readily available in public databases.

IR (Infrared) Spectral Data[1]
Wavenumber (cm⁻¹) Interpretation

Data not publicly available in a structured format

Note: The IR spectrum was recorded using the KBr-Pellet technique with a Bruker IFS 85

instrument. Specific peak assignments are not detailed in the available source.
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Mass Spectrometry Data
m/z Interpretation

Data not publicly available

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques commonly used in the

full spectral analysis of organic compounds like 2-Morpholino-1,3-thiazole-5-carbaldehyde
and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and

should be based on the solubility of the compound and its chemical inertness.

Tube Transfer: Filter the solution into a clean 5 mm NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's probe.

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal

of the solvent. The magnetic field homogeneity is then optimized through a process called

"shimming" to ensure high-resolution spectra.

Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT, COSY, HSQC). The

acquisition parameters, such as the number of scans and relaxation delays, are optimized

for the specific nucleus and experiment.

Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a

Fourier transform. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in a molecule.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and record the

sample spectrum.

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to specific

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of a molecule.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile

organic solvent such as methanol or acetonitrile.[1]

Ionization: Introduce the sample into the mass spectrometer. The choice of ionization

technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the
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analyte's properties. ESI is a "soft" ionization technique suitable for many organic molecules.

[2]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

ion intensity versus m/z.

Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight

of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental

formula. The fragmentation pattern can offer structural information.

Workflow for Full Spectral Analysis
The following diagram illustrates the logical workflow for a comprehensive spectral analysis of a

novel organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Spectroscopic Guide to Thiazole
Aldehydes for Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085800#full-spectral-analysis-of-2-morpholino-1-3-
thiazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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